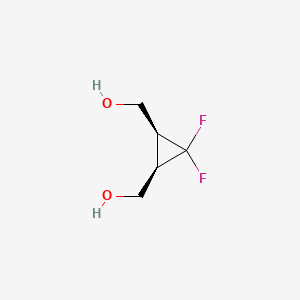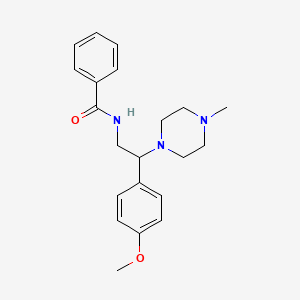
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as MPEB, is a chemical compound that has been studied for its potential use in scientific research. MPEB is a member of the benzamide family and has been found to have a range of biochemical and physiological effects. In
科学的研究の応用
Antibacterial Activity
The piperazine moiety in this compound contributes to its antibacterial potential. Researchers have explored derivatives of 1,2,4-triazole with a piperazine ring, some of which demonstrated good antibacterial activity . Investigating its mechanism of action and specific targets could lead to novel antibacterial agents.
EGFR/VEGFR-2 Inhibition
Structural bioinformatics methods have identified promising EGFR/VEGFR-2 inhibitors from related compounds. By studying the interactions of this compound with these receptors, researchers can assess its potential as an anticancer agent .
Organic Synthesis
The Mannich reaction involving piperazine is a versatile tool for organic synthesis. Researchers can explore the incorporation of this compound into various biologically active molecules, potentially enhancing their pharmacokinetic properties .
Potential Treatments for Neurodegenerative Diseases
The piperazine ring has been investigated in treatments for Parkinson’s and Alzheimer’s diseases. Further studies could explore whether this compound exhibits neuroprotective effects or modulates disease-related pathways .
Psychoactive Properties
While not a therapeutic application, it’s worth noting that piperazine derivatives are sometimes used illegally as psychoactive substances for recreational purposes. Understanding the pharmacological effects of this compound could provide insights into its interactions with neural receptors .
Conjugated π-Bridge Units in Organic Electronics
The compound’s aromatic structure makes it interesting for organic electronics. Researchers could explore its potential as a hole-transport material (HTM) in solar cells or other optoelectronic devices .
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-23-12-14-24(15-13-23)20(17-8-10-19(26-2)11-9-17)16-22-21(25)18-6-4-3-5-7-18/h3-11,20H,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLJLVCAKADSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


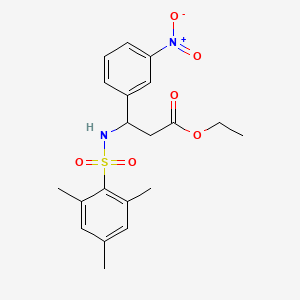

![2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2472841.png)

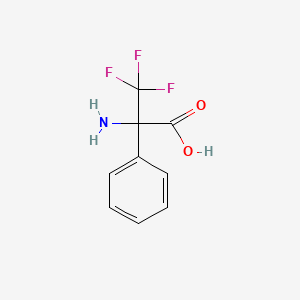
![2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2472846.png)
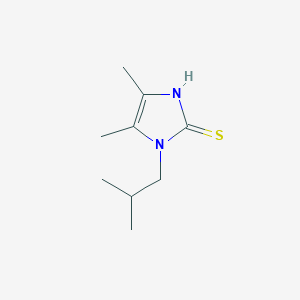
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2472850.png)
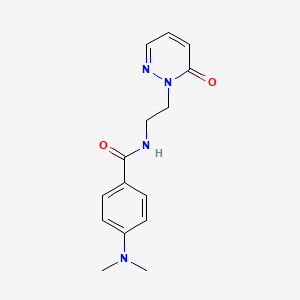
![4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2472854.png)
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2472855.png)
![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472856.png)
